3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate
Description
Properties
IUPAC Name |
3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.C2HF3O2/c6-3-1-2-4(8)7-5(3)9;3-2(4,5)1(6)7/h3H,1-2,6H2,(H,7,8,9);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMYDDAHXTLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703398 | |
| Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-72-7 | |
| Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of L-Glutamine
L-Glutamine serves as the starting material due to its commercial availability and low cost. In an alkaline medium (e.g., sodium hydroxide or bicarbonate), the primary amine group is protected using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds at 10–80°C in a hydrotropic solvent system, such as tetrahydrofuran (THF) or 1,4-dioxane, to enhance solubility.
Key Parameters :
Cyclization to Form the Piperidinedione Core
The Boc-protected intermediate undergoes cyclization using N,N-carbonyldiimidazole (CDI) under anhydrous conditions. Catalyzed by 4-dimethylaminopyridine (DMAP), this step forms the six-membered ring via nucleophilic acyl substitution.
Reaction Conditions :
-
Catalyst : DMAP (0.01–0.05 equiv relative to substrate)
-
Solvent : Anhydrous THF or dichloromethane
-
Temperature : 40–70°C
Mechanistic Insight :
CDI activates the carboxylate group, enabling intramolecular attack by the amide nitrogen. DMAP accelerates the reaction by stabilizing the transition state through hydrogen bonding.
Deprotection and Trifluoroacetate Salt Formation
The Boc group is removed under acidic conditions. While hydrochloric acid is commonly used for hydrochloride salt formation, trifluoroacetic acid (TFA) is substituted here to yield the trifluoroacetate derivative.
Procedure :
-
The cyclized product is dissolved in methanol.
-
TFA (2–4 M in methanol) is added dropwise at 0°C to prevent side reactions.
-
The mixture is stirred at room temperature, followed by concentration and recrystallization from ethyl acetate.
Optimization Data :
Comparative Analysis of Synthetic Routes
| Step | Reagents/Catalysts | Conditions | Yield | Purity |
|---|---|---|---|---|
| Protection | Boc₂O, NaOH | THF/H₂O, 10–80°C | >95% | >99% |
| Cyclization | CDI, DMAP | Anhydrous THF, 40–70°C | 79.6% | 99.1% |
| Deprotection/Salt Form | TFA/MeOH | 0–25°C | 94.8% | 99.5% |
Advantages of This Route :
-
Avoids high-pressure hydrogenation, reducing safety risks.
-
Utilizes cost-effective starting materials (L-glutamine ≈ $50/kg).
-
Scalable to industrial production with minimal purification steps.
Catalytic Innovations and Alternative Approaches
Palladium-Catalyzed Functionalization
Recent advances in δ-C(sp³)–H olefination of amino acids suggest opportunities for late-stage diversification of the piperidinedione core. However, this remains exploratory for the target compound.
Industrial Scalability and Process Economics
The patented three-step route demonstrates robust scalability:
-
Batch Size : 2.06 kg of starting material yielded 1.04 kg of final product.
-
Cost Drivers :
-
CDI ($120–150/kg) accounts for 60% of raw material costs.
-
Solvent recovery (THF, methanol) reduces expenses by 30%.
-
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using hydrogenation techniques.
Substitution: Substitution reactions are common, where functional groups on the piperidinedione ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon are often used in reduction reactions.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Drug Development
One of the primary applications of 3-amino-2,6-piperidinedione is as an intermediate in the synthesis of thalidomide analogs such as lenalidomide and pomalidomide. These compounds are used in treating multiple myeloma and other hematological malignancies. The synthesis of these drugs often involves the conversion of 3-amino-2,6-piperidinedione into more complex structures through various chemical reactions .
Biocatalysis
Recent studies have highlighted the potential of using biocatalysts for the production of enantiomerically pure forms of 3-amino-2,6-piperidinedione. For instance, an enzyme derived from microbial sources has been utilized to convert L-glutamine into this compound efficiently. This method not only simplifies the synthesis process but also enhances yield and purity .
Peptide Synthesis
The compound is also explored in high-throughput peptide synthesis methodologies. Its functional groups can be leveraged for coupling reactions that form peptide bonds, thus facilitating the development of peptide-based therapeutics .
Synthesis Methodologies
The preparation of 3-amino-2,6-piperidinedione involves several steps that can vary based on the desired end product:
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Protection of L-glutamine | Alkaline medium |
| 2 | Cyclization to form piperidine derivative | N,N'-carbonyl dimidazoles; anhydrous conditions |
| 3 | Deprotection to yield hydrochloride salt | Acidic medium (HCl) |
This method has been shown to produce high yields with minimal side reactions, making it suitable for industrial applications .
Thalidomide Analog Synthesis
A notable case study involved synthesizing lenalidomide from 3-amino-2,6-piperidinedione hydrochloride using a modified synthetic route that improved yield and reduced costs associated with high-pressure hydrogenation methods traditionally used in earlier processes .
Enzymatic Production
Research has demonstrated that using engineered enzymes can significantly enhance the efficiency of synthesizing 3-amino-2,6-piperidinedione from L-glutamine. This approach not only streamlines production but also opens avenues for producing other related compounds through similar enzymatic pathways .
Mechanism of Action
The mechanism of action of 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include enzymatic reactions where the compound binds to the active site of the enzyme, altering its activity .
Comparison with Similar Compounds
Magnesium Fluoroacetate (Ref: 3D-FM77695)
Structural and Functional Differences :
- Molecular Formula : Magnesium fluoroacetate (C₂H₂FMgO₂) contains a single fluorine atom in the acetate group, whereas the target compound features three fluorine atoms in its trifluoroacetate group.
- Applications: Fluoroacetates are notorious for their toxicity (e.g., metabolic interference via the "lethal synthesis" of fluorocitrate). In contrast, trifluoroacetates are less toxic but still require careful handling.
- Status : Both compounds are discontinued, possibly due to safety concerns or niche applications .
Raspberry Ketone Trifluoroacetate (4-(3-Oxobutyl)phenyl 2,2,2-Trifluoroacetate)
Lithium Trifluoroacetate Monohydrate (CXLI080)
Physicochemical Properties :
- Formula : C₂F₃LiO₂·H₂O, a metal salt with ionic bonding, contrasting with the covalent trifluoroacetate linkage in the target compound.
- Use : Lithium trifluoroacetate serves as a catalyst or electrolyte in organic synthesis, while the piperidinedione derivative’s applications may focus on bioactive molecule development .
Data Table: Key Comparative Features
Research Findings and Implications
- Synthetic Challenges: The discontinuation of this compound may reflect difficulties in scaling up synthesis or purifying the compound, given the steric and electronic effects of the piperidinedione core .
- Functional Group Impact : The trifluoroacetate group enhances metabolic stability compared to fluoroacetates but may introduce synthetic hurdles (e.g., handling hygroscopic salts) .
- Application Divergence : While metal trifluoroacetates like lithium salts are pivotal in catalysis, piperidinedione derivatives are explored for their bioactivity, underscoring the role of molecular architecture in defining utility .
Biological Activity
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate (commonly referred to as 3-Amino-2,6-piperidinedione TFA) is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly thalidomide and its derivatives. Thalidomide is known for its immunomodulatory and anti-inflammatory properties, making the study of its precursors essential for understanding their biological activities and potential therapeutic applications.
- Molecular Formula : C7H9F3N2O4
- Molecular Weight : Approximately 242.15 g/mol
- Structure : The trifluoroacetate moiety enhances the compound's solubility and stability in various solvents, which is crucial for its biological activity.
Biological Mechanisms and Activities
The biological activity of 3-Amino-2,6-piperidinedione TFA primarily stems from its role as a precursor in the synthesis of thalidomide. This compound exhibits several biological activities:
- Immunomodulation : Thalidomide is recognized for its ability to modulate immune responses. It has been used in the treatment of multiple myeloma and leprosy due to its ability to inhibit tumor necrosis factor-alpha (TNF-α) production.
- Antiproliferative Effects : Studies have shown that compounds with similar piperidine structures can induce apoptosis in cancer cells. For example, related piperidones have demonstrated cytotoxic effects on various human cancer cell lines, including breast and colon cancers .
- Proteasome Inhibition : Some derivatives of piperidinediones act as proteasome inhibitors, leading to increased levels of polyubiquitinated proteins and subsequent induction of apoptosis in cancer cells .
Interaction with Biological Targets
Research indicates that 3-Amino-2,6-piperidinedione TFA interacts with multiple biological targets, which are critical for understanding its pharmacological profile:
- Cell Signaling Pathways : The compound influences pathways related to oxidative stress response and cellular metabolism. It has been shown to enhance the expression of genes involved in these pathways.
- Enzyme Modulation : It can interact with key metabolic enzymes, altering metabolite levels and overall metabolic flux within cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-Amino-2,6-piperidinedione TFA, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-2,6-piperidinedione | C5H8N2O2 | Lacks trifluoroacetate moiety; simpler structure |
| Thalidomide | C13H10N2O4 | Known for teratogenic effects; strong immunomodulator |
| 3-Aminopiperidine-2,6-dione | C5H8N2O2 | Similar backbone but without trifluoromethyl group |
| 4-Amino-1-piperidinone | C6H12N2O | Different functional groups; used in analgesics |
The trifluoroacetate group in 3-Amino-2,6-piperidinedione TFA enhances its solubility and reactivity compared to other similar compounds, making it particularly valuable in pharmaceutical applications where bioavailability is crucial.
Case Studies and Research Findings
Recent studies have highlighted the potential of piperidine-derived compounds in cancer therapy:
- Cytotoxicity Studies : Two novel piperidone compounds were tested for their cytotoxic effects on various human cancer cell lines. These studies revealed that both compounds induced apoptosis via reactive oxygen species (ROS) accumulation and mitochondrial depolarization .
- Biosynthetic Pathways : Research into microbial biosynthesis has shown that enzymes can convert L-glutamine into intermediates like 3-Amino-2,6-piperidinedione TFA. This biocatalytic approach offers a sustainable method for producing pharmaceutical intermediates .
Q & A
Q. What are the recommended synthetic routes for 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate, and how can purity be optimized?
The compound is typically synthesized via trifluoroacetylation of the parent amine under anhydrous conditions. A common method involves reacting 3-amino-2,6-piperidinedione with trifluoroacetic anhydride in a dichloromethane or acetonitrile solvent system. Purity optimization requires careful control of stoichiometry, reaction temperature (0–25°C), and post-synthesis purification via recrystallization or preparative HPLC. Structural validation using - and -NMR spectroscopy is critical to confirm the absence of unreacted starting materials or byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : - and -NMR resolve the proton and carbon environments, confirming the trifluoroacetate group’s presence (e.g., a singlet for CF at ~116 ppm in -NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- FT-IR : Bands at ~1670–1750 cmcorrelate with C=O stretching of the trifluoroacetate moiety .
Q. How should researchers handle stability challenges during storage?
The compound is hygroscopic and sensitive to hydrolysis. Store under inert gas (argon or nitrogen) at –20°C in airtight containers. Periodic purity checks via HPLC or TLC are recommended to monitor degradation, particularly of the trifluoroacetate group .
Advanced Research Questions
Q. What mechanistic insights exist for the trifluoroacetate group’s role in biological activity?
The trifluoroacetate moiety enhances solubility in polar solvents and may influence binding interactions in biological systems. For example, in renin inhibitors like VTP-27999 (a structurally related compound), the trifluoroacetate group stabilizes electrostatic interactions with target enzymes. Comparative studies using acetate or hydrochloride salts can elucidate its specific contributions .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from variations in assay conditions (e.g., buffer pH, temperature) or salt-form interference. To address this:
- Standardize assays using a consistent salt form (e.g., trifluoroacetate vs. hydrochloride).
- Perform control experiments with the free base to isolate salt-specific effects.
- Validate findings using orthogonal techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies optimize the compound’s use in multicomponent reactions (MCRs)?
The amino and carbonyl groups in 3-amino-2,6-piperidinedione enable participation in Ugi or Passerini reactions. The trifluoroacetate group can act as a leaving group in nucleophilic substitutions. Experimental design should prioritize anhydrous conditions and catalysts like Pd(II) trifluoroacetate (commercially available, CAS 42196-31-6) to enhance reactivity .
Q. How does the compound’s stereochemistry impact its pharmacological profile?
Chirality at the piperidinedione core (if present) can affect target binding. Use chiral HPLC or circular dichroism (CD) to resolve enantiomers. Comparative studies with enantiopure analogs, such as (S)-configured derivatives, can reveal stereospecific activity trends .
Methodological Considerations
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the trifluoroacetate group .
- Purification : Use reverse-phase chromatography for small-scale purification; recrystallization in ethanol/water mixtures is effective for larger batches.
- Data Validation : Cross-reference NMR and MS data with computational models (e.g., DFT calculations) to confirm assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
